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molecular formula C13H13NO B094031 3-Methoxydiphenylamine CAS No. 101-16-6

3-Methoxydiphenylamine

Cat. No. B094031
M. Wt: 199.25 g/mol
InChI Key: MKASXAGBWHIGCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05026846

Procedure details

The conversion rate of the 3-methoxydiphenylamine is 91%, and the chemical yield of 2-methoxyphenothiazine is 91%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([NH:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:6]=[CH:5][CH:4]=1.COC1C=CC2[S:28]C3C(=CC=CC=3)NC=2C=1>>[CH3:1][O:2][C:3]1[C:8]2[S:28][C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[NH:9][C:7]=2[CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=CC(=C1)NC2=CC=CC=C2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=2NC3=CC=CC=C3SC2C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC1=CC=CC=2NC3=CC=CC=C3SC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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